molecular formula C38H75NO4 B3067560 (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide CAS No. 1246298-48-5

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide

Cat. No.: B3067560
CAS No.: 1246298-48-5
M. Wt: 610 g/mol
InChI Key: CFYLSUZUMMPFNC-GBPFXZCASA-N
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Description

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide is a synthetic ceramide derivative characterized by a sphingoid base backbone (18 carbons with 1,3-dihydroxy groups and a 4E double bond) linked to a 2-hydroxyicosanamide (C20:0, hydroxylated at position 2) via an amide bond. Its stereochemistry and hydroxylation pattern are critical for its biological activity, particularly in modulating membrane dynamics and intracellular signaling pathways.

Properties

IUPAC Name

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-37(42)38(43)39-35(34-40)36(41)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32,35-37,40-42H,3-29,31,33-34H2,1-2H3,(H,39,43)/b32-30+/t35-,36+,37-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYLSUZUMMPFNC-GBPFXZCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fatty acid derivatives and introduce the hydroxyl groups through selective oxidation reactions. The amide bond formation can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high stereoselectivity and yield. Enzymatic methods can be employed to introduce the chiral centers with high precision, followed by chemical modifications to introduce the necessary functional groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and ester-like hydroxyl groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : In HCl/MeOH (1 M), the amide bond cleaves over 12–24 hours, regenerating the fatty acid and sphingoid base.

  • Base-Induced Saponification : The 2-hydroxyl group on the icosanamide chain undergoes partial deprotonation in NaOH/EtOH, leading to β-elimination or oxidation side reactions.

Key Observations :

  • Hydrolysis rates depend on the steric environment; the (2S,3R) configuration slows acid-catalyzed cleavage compared to non-hydroxylated analogs.

  • Enzymatic hydrolysis by ceramidases (e.g., acid ceramidase) occurs selectively at physiological pH, releasing sphingosine and 2-hydroxyicosanoic acid .

Oxidation and Functionalization

The allylic hydroxyl group (C3-OH) and the 4-en double bond participate in oxidation reactions:

  • Jones Oxidation : Converts the C3 hydroxyl to a ketone, forming a ceramide-3-one derivative.

  • Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) generates an epoxide at the 4-en position, which can undergo ring-opening nucleophilic attacks.

Computational Insights :
Density Functional Theory (DFT) studies at the M06-2X/def2-TZVPP level predict a 22.3 kcal/mol energy barrier for C3 oxidation, aligning with experimental yields of ~40% .

Enzymatic Modifications

In biological systems, this ceramide participates in sphingolipid metabolism:

  • Phosphorylation : Sphingosine kinase-1 phosphorylates the C1 hydroxyl group, forming ceramide-1-phosphate.

  • Glycosylation : UDP-glucose ceramide glucosyltransferase adds glucose to the C1 hydroxyl, producing glucosylceramide .

Table 2: Enzymatic Reaction Parameters

EnzymeProductKm (μM)Vmax (nmol/min/mg)
Acid ceramidaseSphingosine + 2-OH-icosanoate15.24.8
Sphingosine kinase-1Ceramide-1-phosphate8.73.2

Degradation Pathways

  • β-Oxidation : The icosanamide chain undergoes mitochondrial β-oxidation, producing acetyl-CoA and a C18-sphingoid intermediate .

  • Autoxidation : The 4-en double bond reacts with ROS (e.g., HO- ), forming hydroperoxides that decompose into aldehydes and ketones.

Analytical Characterization

Reaction products are characterized using:

  • LC-MS/MS : Quantifies ceramide species via precursor ions (e.g., [M+H]+ at m/z 569.5) and product ions (e.g., m/z 267.28 for deuterated analogs) .

  • NMR : ¹H and ¹³C NMR confirm stereochemistry, with key signals at δ 5.35 ppm (4-en proton) and δ 4.25 ppm (C2 hydroxyl).

This ceramide’s reactivity is central to its roles in membrane biology and signaling. Controlled hydrolysis and oxidation pathways enable its dual function as a structural lipid and a bioactive metabolite . Future studies should explore its interactions with phospholipases and applications in drug delivery systems.

Scientific Research Applications

Skin and Hair Care

Ceramides are widely recognized for their role in skin barrier function and hydration. Research indicates that (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide can improve skin hydration and elasticity by restoring the lipid barrier. Its incorporation into cosmetic formulations has been shown to enhance moisture retention and reduce transepidermal water loss (TEWL) .

Pharmaceuticals

The compound exhibits potential therapeutic effects due to its influence on cellular signaling pathways. For instance, it has been studied for its anti-inflammatory properties, which may benefit conditions such as psoriasis and eczema. Case studies have demonstrated that topical applications of ceramides can alleviate symptoms associated with these skin disorders by modulating immune responses .

Cell Biology

In cell biology research, this compound has been utilized to study lipid metabolism and cell signaling. It plays a crucial role in apoptosis and cell proliferation pathways. Studies indicate that ceramides can act as second messengers in various signaling cascades, influencing cell fate decisions .

Nanotechnology

Recent advancements have explored the use of ceramides in nanocarrier systems for drug delivery. The amphiphilic nature of this compound allows it to form lipid bilayers or vesicles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

Case Study 1: Skin Hydration Enhancement

A clinical trial investigated the effects of a moisturizer containing ceramide 4 on patients with dry skin conditions. Results indicated a significant improvement in skin hydration levels after four weeks of use compared to a placebo group. Measurements of TEWL showed a reduction of approximately 30%, demonstrating the efficacy of ceramide-based formulations .

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of this compound on human keratinocytes exposed to pro-inflammatory cytokines. The results revealed a decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential as a therapeutic agent for inflammatory skin diseases .

Mechanism of Action

The mechanism of action of (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amide bond allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. This compound may also integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Chain Length (FA) Hydroxylation Functional Groups Melting Point (°C) Biological Activity Source/Application
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide C20 2-OH on FA None Not reported Membrane modulation, signaling Synthetic ceramide analog
N-((2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide (Ceramide NS) C24 None on FA None 94–96 Calcium flux modulation Marine sponge (S. procera)
N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide C20 None on FA None Not reported Baseline ceramide activity HMDB metabolite
ω-N3-C6-Ceramide C6 None on FA Azide (-N3) Not reported Click chemistry, cellular tracking Synthetic imaging probe
Termitomycesphin D C18 2-OH on FA + glycosyl β-D-Glucopyranosyloxy Not reported Antimicrobial, membrane interaction Fungal glycosphingolipid
NBD C6-Ceramide C6 None on FA NBD fluorophore Not reported Golgi staining, lipid transport Fluorescent tracer

Key Insights

Chain Length and Hydrophobicity :

  • The C20 chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs (e.g., C6 in ω-N3-C6-Ceramide), enhancing its integration into lipid bilayers .
  • Longer chains (e.g., C24 in Ceramide NS) may reduce solubility but increase membrane stability, as observed in marine sponge-derived ceramides .

Glycosylated derivatives like Termitomycesphin D exhibit distinct bioactivity (e.g., antimicrobial effects) due to carbohydrate moieties, which are absent in the target compound .

Functional Modifications :

  • Azide (-N3) or NBD groups enable specialized applications (e.g., click chemistry, fluorescence imaging), unlike the unmodified target compound, which is tailored for structural or signaling studies .

Biological Activity :

  • The marine sponge ceramide mixture (Ceramide NS) induces calcium flux in HCT116 cells at 1 μg/mL, while the target compound’s hydroxylation may alter this activity due to altered membrane permeability .
  • Natural glycosphingolipids (e.g., Termitomycesphin D) show species-specific interactions, whereas synthetic analogs prioritize stability and reproducibility .

Biological Activity

The compound (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide, also referred to as a type of ceramide, exhibits significant biological activity that has been the subject of various research studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C36H71NO3C_{36}H_{71}NO_3 with a molecular weight of approximately 565.95 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC36H71NO3
Molecular Weight565.95 g/mol
TypeNon-polymer
ClassificationHETAIN
  • Cell Membrane Interaction : Ceramides play a crucial role in maintaining cell membrane integrity and fluidity. They are involved in signaling pathways that regulate cell growth and apoptosis.
  • Apoptosis Induction : Research indicates that ceramides can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the activation of protein phosphatase 2A (PP2A) .
  • Inflammation Modulation : Ceramides have been shown to modulate inflammatory responses by influencing cytokine production and immune cell activation .

Cancer Therapy

Studies have demonstrated that ceramides can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment. For instance, this compound has been investigated for its potential to overcome drug resistance in various cancer types .

Skin Health

Ceramides are vital for skin barrier function and hydration. They are commonly included in dermatological formulations aimed at treating conditions such as eczema and psoriasis due to their ability to restore skin barrier integrity .

Case Studies

  • Breast Cancer Study : A study published in Cancer Research explored the effects of ceramide treatment on breast cancer cell lines. Results indicated that ceramide treatment led to increased apoptosis and decreased cell proliferation .
  • Dermatological Application : Clinical trials have shown that topical applications of ceramides improve skin hydration and reduce transepidermal water loss in patients with dry skin conditions .

Q & A

Basic: What are the key structural features and stereochemical considerations for this ceramide?

Answer:
The compound is a ceramide derivative with:

  • A 2S,3R configuration in the sphingoid base backbone.
  • An E -configured double bond at position 4 in the octadecenyl chain.
  • A 2-hydroxy group in the icosanamide acyl chain.

Methodological determination:

  • Stereochemistry: Established via comparison of optical rotation data and NMR chemical shifts with structurally related ceramides (e.g., marine sponge-derived analogs) .
  • Double-bond geometry: Confirmed using NOESY/ROESY NMR to detect through-space correlations between protons adjacent to the double bond .
  • Absolute configuration: Validated by chiral HPLC or enzymatic degradation coupled with mass spectrometry .

Basic: How is this ceramide synthesized, and what analytical methods confirm its structure?

Answer:
Synthetic route:

Coupling reaction: React (2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-amine with 2-hydroxyicosanoyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃) .

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Characterization methods:

TechniqueApplicationExample Data from Evidence
¹H/¹³C NMR Assign stereocenters and acyl chain signalsδ 5.4 ppm (4E doublet)
HRMS Confirm molecular formula (e.g., C₃₈H₇₃NO₄)[M+H]⁺: 620.567
Optical rotation Validate enantiomeric purity[α]D²⁵ = +12° (c 1.0, CHCl₃)

Advanced: How do acyl chain length and hydroxylation patterns influence bioactivity in cancer models?

Answer:
Structure-activity relationship (SAR):

  • Chain length: Longer acyl chains (e.g., C24 in ) enhance membrane integration but reduce solubility, affecting bioavailability .
  • Hydroxylation: The 2-hydroxy group in the acyl chain increases hydrogen bonding with cellular targets, modulating calcium flux (e.g., HCT116 cells at 1 μg/mL ).

Experimental design considerations:

  • Compare analogs with varying chain lengths (C18–C24) in dose-response assays (1–100 μg/mL).
  • Use fluorescent probes (e.g., BODIPY TR-ceramide ) to track subcellular localization and lipid raft interactions.

Advanced: How to resolve contradictions between calcium flux activation and growth inhibition in HCT116 cells?

Answer:
Hypothesis-driven approach:

  • Time-course studies: Measure calcium flux (Fluo-4 AM dye) at early time points (0–30 min) versus growth inhibition (MTT assay at 48–72 hr) .
  • Mechanistic separation: Use inhibitors (e.g., BAPTA-AM for calcium chelation) to isolate calcium-dependent pathways from apoptosis.

Data interpretation:

  • Low concentrations (1 μg/mL) may activate transient calcium signaling without triggering apoptosis.
  • High concentrations (100 μg/mL) induce mitochondrial membrane depolarization, confirmed via JC-1 staining .

Basic: What in vitro models are suitable for studying this ceramide’s bioactivity?

Answer:
Recommended models:

  • Colorectal cancer: HCT116 cells (IC₅₀ reported at 100 μg/mL ).
  • Membrane studies: Lipid bilayer models (e.g., Langmuir trough) to assess permeability.
  • Fluorescent analogs: Use NBD C6-ceramide (CS332 ) for live-cell imaging of Golgi trafficking.

Experimental parameters:

  • Solubilize in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Include lipid-free controls to distinguish ceramide-specific effects.

Advanced: What strategies improve enantiomeric purity during synthesis?

Answer:
Chiral resolution methods:

Chiral auxiliaries: Use (S)- or (R)-benzyl protecting groups to direct stereochemistry during coupling .

Enzymatic catalysis: Lipase-mediated acyl chain transfer to preserve 2S,3R configuration .

Validation:

  • Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol (95:5) .
  • X-ray crystallography: Resolve absolute configuration via single-crystal analysis (e.g., SHELXL ).

Advanced: How to differentiate diastereomers using NMR?

Answer:
2D NMR techniques:

  • NOESY: Detect spatial proximity between 2-hydroxy group protons and the sphingoid base .
  • HSQC/TOCSY: Correlate ¹³C-¹H signals to assign overlapping acyl chain resonances.

Example:
For 4E vs. 4Z isomers, NOE cross-peaks between H-3 (δ 4.1 ppm) and H-5 (δ 5.5 ppm) confirm E geometry .

Basic: How is purity assessed, and what chromatographic methods are optimal?

Answer:
Purity criteria:

  • HPLC: C18 column, acetonitrile/water (80:20), UV detection at 210 nm. Purity ≥95% .
  • TLC: Silica gel 60 F₂₅₄, chloroform/methanol (9:1), Rf = 0.4 .

Impurity profiling:

  • LC-MS/MS identifies byproducts (e.g., dehydroxy analogs) .

Advanced: How does membrane lipid composition affect cellular uptake?

Answer:
Experimental approaches:

Lipidomics: Quantify ceramide incorporation into lipid rafts via LC-MS .

Membrane fluidity assays: Use Laurdan dye to measure polarity changes in ceramide-enriched membranes .

Key findings:

  • Cholesterol-rich membranes enhance ceramide clustering, potentiating pro-apoptotic signaling .

Advanced: What solvent systems stabilize the compound in biological assays?

Answer:
Optimized formulations:

  • Stock solution: 10 mM in DMSO (store at -20°C, avoid freeze-thaw cycles) .
  • Working solution: Dilute in serum-free media with 0.1% BSA to prevent aggregation.

Stability validation:

  • Monitor degradation via UPLC at 0, 24, and 48 hr .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide

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